N-(2-((3-(噻吩-2-基)-1,2,4-恶二唑-5-基)甲基)苯基)吡啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

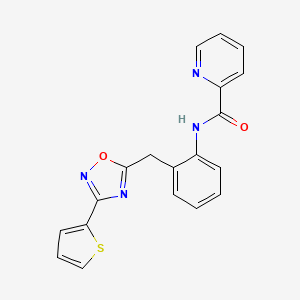

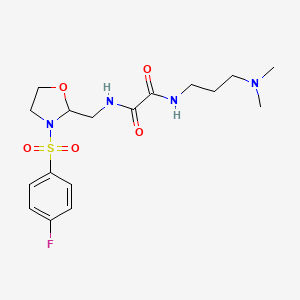

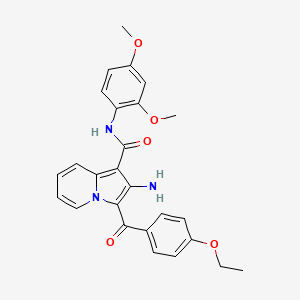

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide is a compound that can be inferred to have potential biological activity based on its structural similarity to other picolinamide derivatives. These derivatives are known to be intermediates in the synthesis of biologically active compounds, particularly in the context of cancer treatment. The presence of a picolinamide moiety suggests that this compound could be involved in molecular targeted therapy, which is a promising approach due to its specificity and reduced toxicity compared to traditional chemotherapy .

Synthesis Analysis

The synthesis of related picolinamide derivatives typically involves multiple steps starting from picolinic acid. For instance, the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide, a compound with a similar picolinamide core, was achieved through a three-step process with an overall yield of 80%. This process included a nucleophilic substitution reaction, which is a common strategy for constructing such compounds. The optimized synthetic route aimed to address issues such as lengthy synthesis, low yield, and environmental harm, making it more suitable for industrial production . Although the exact synthesis of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of picolinamide derivatives has been studied using various techniques, including X-ray diffraction. For example, mixed-ligand copper(II) complexes of N-(2-picolyl)picolinamide were found to have square pyramidal geometries with the picolinamide and other ligands forming the basal plane and a water molecule at the apical position. The electronic properties of these complexes were also characterized, indicating that the central amido group of the picolinamide ligand is a strong π-donor . This information provides insight into the bonding properties and electronic configuration of picolinamide derivatives, which could be relevant to the compound .

Chemical Reactions Analysis

Picolinamide derivatives can undergo various chemical reactions. For instance, the pyrolysis of 2-(N-substituted carboxamidomethylthio) 5-phenyl-1,3,4-oxadiazole derivatives, which share structural features with the compound of interest, results in a range of products including carbon dioxide, hydrogen sulfide, and benzonitrile. A free radical mechanism was suggested for these reactions . This indicates that the compound may also be reactive under certain conditions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide are not directly provided, related compounds exhibit properties that can be inferred. The solubility, melting point, and stability of picolinamide derivatives are important for their application in biological systems and would need to be characterized for this compound as well. The electronic and vibrational spectroscopic data from similar compounds provide a foundation for understanding the behavior of picolinamide derivatives in different environments .

科学研究应用

抗癌活性:含有1,3,4-恶二唑结构的化合物已被评估其抗癌特性。例如,N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的衍生物对包括乳腺癌、肺癌、结肠癌和卵巢癌在内的各种癌细胞系表现出中等至优异的抗癌活性 (Ravinaik 等人,2021)。

抗菌特性:类似的恶二唑衍生物被发现具有抗菌和溶血活性。对2-[[5-烷基/芳基烷基-1,3,4-恶二唑-2-基]硫]-N-[4-(4-吗啉基)苯基]乙酰胺的研究揭示了对选定微生物物种的可变抗菌活性,某些化合物特别有效 (Gul 等人,2017)。

光电特性:1,3,4-恶二唑基化合物的な光电特性已在发光器件的背景下得到探索。例如,研究了含有1,3,4-恶二唑基吡啶酸衍生物的铱配合物在聚合物发光器件中的用途,显示出有希望的发光效率和亮度 (Xiao 等人,2009)。

神经学应用:某些1,2,4-恶二唑衍生物已被发现具有治疗神经系统疾病的潜力。例如,一组1,2,4-恶二唑衍生物对mGlu4受体表现出调节活性,这可能与抗焦虑和抗精神病应用有关 (Stankiewicz 等人,2021)。

作用机制

Target of Action

Thiophene-based analogs have been studied extensively for their biological activity . They have shown a variety of properties and applications, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Mode of Action

It can be inferred from the properties of thiophene-based analogs that the compound may interact with its targets to exert its effects .

Biochemical Pathways

Thiophene-based analogs have been shown to exhibit a variety of pharmacological properties, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The synthesis of similar compounds has been described , which could provide some insights into the potential pharmacokinetic properties of this compound.

Result of Action

Thiophene-based analogs have been shown to exhibit a variety of pharmacological properties , suggesting that they may have multiple molecular and cellular effects.

Action Environment

The synthesis of similar compounds has been described , which could provide some insights into the potential influence of environmental factors on this compound.

属性

IUPAC Name |

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S/c24-19(15-8-3-4-10-20-15)21-14-7-2-1-6-13(14)12-17-22-18(23-25-17)16-9-5-11-26-16/h1-11H,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAJTFBUMFCIIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2530419.png)

![(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2530425.png)

![N~4~-(4-methoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2530434.png)

![5-[(3-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2530437.png)

![2-[6-(4-Methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2530439.png)